![molecular formula C8H8O2 B562243 Anisaldehyde-[7-13C] CAS No. 95537-93-2](/img/structure/B562243.png)
Anisaldehyde-[7-13C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisaldehyde-[7-13C] is a variant of Anisaldehyde, which is a naturally occurring organic compound found in the fennel and anise plants . It is a pale-yellow liquid with a strong aniseed odor . It is an important intermediate for the synthesis of other compounds in perfume and pharmaceutical industries . The molecular formula of Anisaldehyde-[7-13C] is C8H8O2 .
Synthesis Analysis
Anisaldehyde can be synthesized by treating a natural product anisaldehyde with hydrazine and 3,5-dichloroaniline to synthesize their Schiff bases . The bases can be synthesized by conventional reflux method or by mechanochemical grinding method which gives a higher yield .
Molecular Structure Analysis
The molecule consists of a benzene ring with a formyl and a methoxy group . The molecular weight of Anisaldehyde-[7-13C] is 137.14 g/mol . The IUPAC name for Anisaldehyde-[7-13C] is 4-methoxybenzaldehyde .
Physical And Chemical Properties Analysis
Anisaldehyde-[7-13C] has a molecular weight of 137.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass is 137.055784329 g/mol . The Topological Polar Surface Area is 26.3 Ų . The Heavy Atom Count is 10 . The Isotope Atom Count is 1 .
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Characteristics
Anisaldehyde's molecular structures, vibrational (IR and Raman), electronic spectra (UV–Vis and DOS), and NMR spectra (13C and 1H) have been extensively studied. The research reveals the existence of stable conformers at room temperature and the equilibrium between these conformers, which can be analyzed through UV–Vis and 13C NMR spectral studies. The solvent effect was found to red-shift the electronic absorption bands, making anisaldehyde more reactive and soft. The oxygen atoms in anisaldehyde are identified as sites for nucleophilic reactivity, highlighting its potential in various chemical reactions and applications in flavoring food additives (Altun, Swesi, & Alhatab, 2017).
Reactivity and Catalysis
Anisaldehyde has been found to efficiently catalyze the intermolecular atom-transfer radical addition (ATRA) of a variety of haloalkanes onto olefins, demonstrating its utility as a catalyst under mild reaction conditions. This catalytic process, facilitated by photochemical generation of reactive radical species, underscores anisaldehyde's role in fundamental carbon-carbon bond-forming transformations in organic chemistry (Arceo, Montroni, & Melchiorre, 2014).
Synthesis and Chemical Transformations
Research on anisaldehyde's synthesis from p-hydroxybenzaldehyde with dimethyl carbonate showcases the advancement in synthesis technology, including conditions that optimize the yield (Wang Xiao-ke, 2008). Moreover, its synthesis via microwave irradiation under phase transfer catalyst conditions has been explored, highlighting efficient and innovative approaches to producing anisaldehyde with high yield (Zhao Yu-lin, 2008).
Environmental and Biological Applications
The delayed effect of anisaldehyde on feeding behavior and reproduction of Aedes albopictus has been investigated, suggesting its potential as a spatial repellent in mosquito management. This study found significant reductions in host-seeking capability, repeated-feeding rates, number of eggs, hatchability, and alterations in the gonotrophic cycle and egg development in adult mosquitoes exposed to anisaldehyde, indicating its utility in controlling mosquito populations and preventing disease transmission (Hao, Dai, & Sun, 2013).
Safety and Hazards
Anisaldehyde should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675629 |
Source


|
| Record name | 4-Methoxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95537-93-2 |
Source


|
| Record name | 4-Methoxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

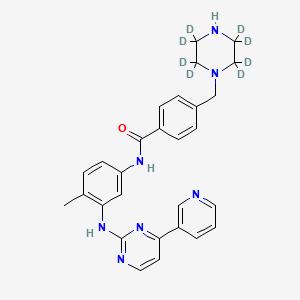


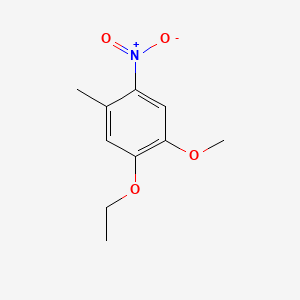
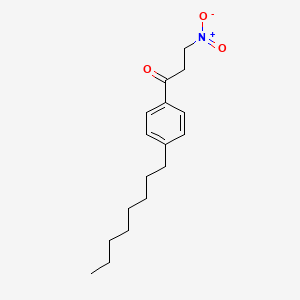

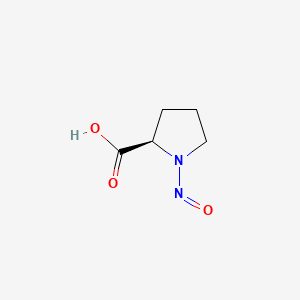

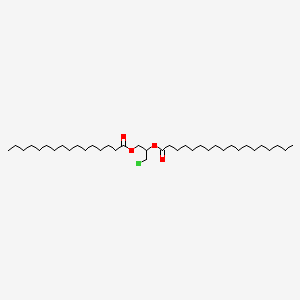
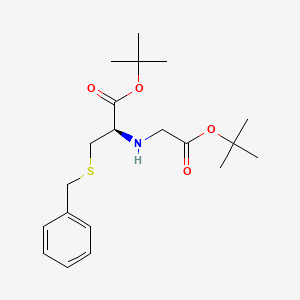
![tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B562180.png)
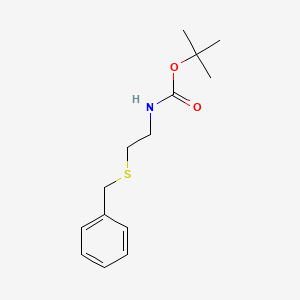
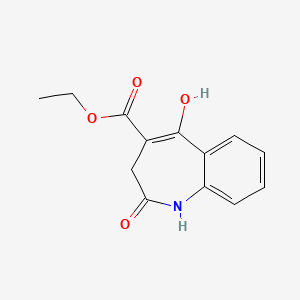
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)